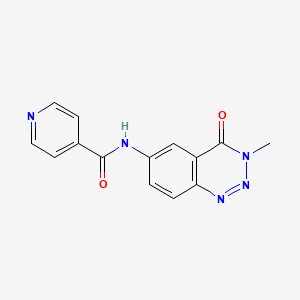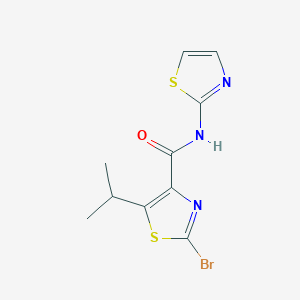![molecular formula C17H14N4O4S2 B11014240 4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11014240.png)
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxy-3-nitrobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Thiadiazole Group: The acid chloride is then reacted with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 4-methoxy-3-amino-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-methoxy-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.
Scientific Research Applications
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or microbial metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide: Similar structure but lacks the thiadiazole group.
4-methoxy-3-nitro-N-phenylbenzamide: Similar structure but lacks the phenylsulfanyl and thiadiazole groups.
Uniqueness
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring and the phenylsulfanyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-14-8-7-11(9-13(14)21(23)24)16(22)18-17-20-19-15(27-17)10-26-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,22) |
InChI Key |
LKSCKRBMLMPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11014164.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11014179.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11014184.png)
![3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014190.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11014197.png)

![4-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-nitrobenzamide](/img/structure/B11014208.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11014209.png)
![1-tert-butyl-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014212.png)

![N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11014216.png)

![N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014231.png)
